"4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine" structure and properties
"4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine" structure and properties
An In-Depth Technical Guide to 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine: Synthesis, Properties, and Applications
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of therapeutic agents.[1][2] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, possess versatile chemical properties that allow for extensive functionalization, enabling precise modulation of their biological activity.[3][4] This guide provides a comprehensive technical overview of a specific derivative, 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine . We delve into its core molecular structure, physicochemical properties, and detailed synthetic strategies, with a particular focus on the mechanistic rationale behind these methods. Furthermore, we explore its potential applications in drug discovery, grounded in the established biological significance of the aminopyrazole motif, particularly in the domain of kinase inhibition.[5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.
Core Molecular Structure and Physicochemical Properties
4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine (CAS Number: 1015845-73-4) is characterized by a central 1H-pyrazole ring.[6] The key substitutions that define its chemical behavior are an amino group (-NH₂) at the C3 position and a 4-tert-butylphenyl group at the C4 position. The amino group can serve as a critical hydrogen bond donor, a common feature in ligand-receptor interactions, while the bulky, lipophilic tert-butylphenyl moiety can occupy hydrophobic pockets within biological targets, potentially enhancing binding affinity and selectivity.
The structural and chemical properties are summarized below:
| Property | Value | Source(s) |
| CAS Number | 1015845-73-4 | [6] |
| Molecular Formula | C₁₃H₁₇N₃ | [6] |
| Molecular Weight | 215.30 g/mol | - |
| IUPAC Name | 4-(4-tert-butylphenyl)-1H-pyrazol-3-amine | [6] |
| SMILES | CC(C)(C)c1ccc(cc1)c2cn(nc2N) | - |
| Topological Polar Surface Area (TPSA) | 52.09 Ų | - |
| Predicted logP | 2.8 - 3.5 | - |
| Hydrogen Bond Donors | 2 (one from -NH₂ and one from ring -NH) | - |
| Hydrogen Bond Acceptors | 2 (both ring nitrogens) | - |
Synthetic Strategies and Mechanistic Insights
The synthesis of 4-aryl-3-aminopyrazoles can be approached through several strategic disconnections. The most prevalent and versatile methods involve either forming the pyrazole ring from acyclic precursors or functionalizing a pre-existing pyrazole core via cross-coupling reactions.
Strategy A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This approach is arguably the most efficient for installing the 4-aryl moiety onto a pyrazole ring. The Suzuki-Miyaura reaction is renowned for its high functional group tolerance, broad substrate scope, and generally high yields.[7][8] The strategy involves coupling a 4-halopyrazole with an arylboronic acid or ester.
Causality: The choice of a Suzuki coupling is driven by its reliability and the commercial availability of the necessary building blocks: a protected 4-bromo-1H-pyrazol-3-amine and (4-tert-butylphenyl)boronic acid. The palladium catalyst, typically in its Pd(0) oxidation state, facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the crucial C-C bond.[9]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactant Preparation: To an oven-dried Schlenk flask, add tert-butyl (4-bromo-1H-pyrazol-3-yl)carbamate (1.0 eq), (4-tert-butylphenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).[9]
-
Rationale: The amine is protected (e.g., with a Boc group) to prevent side reactions and improve solubility. An excess of the boronic acid is used to drive the reaction to completion. The base is crucial for the transmetalation step of the catalytic cycle.
-
-
Catalyst Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[9]
-
Rationale: The Pd(0) catalyst is oxygen-sensitive. An inert atmosphere is essential to prevent its oxidation and deactivation.
-
-
Solvent Addition & Reflux: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Heat the reaction mixture to 90-100 °C with vigorous stirring for 6-12 hours, monitoring progress by TLC or LC-MS.[9]
-
Rationale: The solvent system is chosen to dissolve both the organic and inorganic reagents. Heat is required to overcome the activation energy of the reaction steps.
-
-
Work-up & Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., dichloromethane) and add an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until deprotection is complete (monitored by TLC).
-
Final Isolation: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent. Dry and concentrate the organic layers to yield the final product, 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine.
Strategy B: Condensation of a β-Ketonitrile with Hydrazine
This is a classical and fundamental approach to constructing the 3-aminopyrazole core.[10][11] The synthesis begins with a β-ketonitrile, which undergoes cyclocondensation with hydrazine.
Causality: This method builds the heterocyclic ring from the ground up. The key is the synthesis of the appropriate precursor, 3-(4-tert-butylphenyl)-3-oxopropanenitrile. This precursor contains the required carbon skeleton. The reaction with hydrazine proceeds via a well-established mechanism involving initial formation of a hydrazone at the ketone, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, leading to cyclization and aromatization.[12]
Experimental Protocol: β-Ketonitrile Condensation
-
Precursor Synthesis: Synthesize 3-(4-tert-butylphenyl)-3-oxopropanenitrile. This can be achieved via a Claisen condensation between an ester of 4-tert-butylbenzoic acid (e.g., methyl 4-tert-butylbenzoate) and acetonitrile using a strong base like sodium ethoxide or potassium tert-butoxide.[11][13]
-
Cyclocondensation: Dissolve the synthesized β-ketonitrile (1.0 eq) in a suitable solvent like ethanol or isopropanol.[14]
-
Hydrazine Addition: Add hydrazine hydrate (1.1-1.5 eq) to the solution. The reaction can be performed at room temperature or heated to reflux to increase the rate.[12]
-
Rationale: Hydrazine acts as the dinucleophile, providing the two nitrogen atoms for the pyrazole ring. A slight excess ensures complete consumption of the limiting β-ketonitrile.
-
-
Reaction Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield pure 4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine.
-
Note: This route directly yields the 3-amino-5-(4-tert-butylphenyl) isomer. Careful analysis is required to confirm the regiochemistry, although with unsubstituted hydrazine, a mixture of tautomers and isomers is possible. The Suzuki route (Strategy A) provides unambiguous regiochemical control.
-
Potential Applications in Drug Discovery
The 3-aminopyrazole scaffold is a well-validated pharmacophore in drug discovery, particularly for the development of kinase inhibitors.[5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1]
The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a close analog of the title compound's scaffold, is found in several potent kinase inhibitors.[5] The amino group at C3 and the adjacent ring nitrogen often form a bidentate hydrogen bond interaction with the "hinge" region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors. The substituent at the C4 position, in this case, the 4-tert-butylphenyl group, projects out towards the solvent-exposed region of the active site, where it can be modified to enhance potency and selectivity for a specific kinase target.
Conclusion and Future Outlook
4-(4-tert-Butylphenyl)-1H-pyrazol-3-amine is a molecule of significant interest, combining the biologically validated 3-aminopyrazole core with a bulky hydrophobic moiety suitable for probing protein active sites. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling, which offers excellent regiochemical control. The structural features of this compound make it an attractive starting point for fragment-based or lead-generation campaigns in drug discovery, especially for targeting protein kinases. Future work should focus on a broad biological screening to identify primary targets, followed by structure-based design and optimization to develop analogs with enhanced potency, selectivity, and drug-like properties.
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